Prunolide C
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H22O9 |
|---|---|
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(5R,7R)-1,11,12,13-tetrakis(4-hydroxyphenyl)-4,6,8-trioxadispiro[4.1.47.25]trideca-1,10,12-triene-3,9-dione |
InChI |
InChI=1S/C34H22O9/c35-23-9-1-19(2-10-23)27-17-29(39)41-33(27)31(21-5-13-25(37)14-6-21)32(22-7-15-26(38)16-8-22)34(43-33)28(18-30(40)42-34)20-3-11-24(36)12-4-20/h1-18,35-38H/t33-,34-/m0/s1 |
InChI Key |
TVZMJJGJCOWLNQ-HEVIKAOCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)O[C@@]23C(=C([C@@]4(O3)C(=CC(=O)O4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC23C(=C(C4(O3)C(=CC(=O)O4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O |
Synonyms |
prunolide C |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Prunolide C
Spectroscopic Methods in Structure Determination
The foundational work of determining the planar structure of the prunolides relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For the initially described Prunolide C, high-resolution electrospray ionization mass spectrometry (HRESIMS) in the negative mode suggested a molecular formula of C₃₄H₂₁O₉, establishing it as an octadebromo derivative of its congener, Prunolide A. wgtn.ac.nz
More recently, the structure of cis-Prunolide C was confirmed to have an identical molecular formula through HRESIMS analysis. helsinki.fi Despite the same mass, detailed 1D and 2D NMR experiments, including COSY, HMBC, and ROESY, revealed key differences in their chemical shifts and spatial correlations, pointing to a different stereochemical arrangement. helsinki.firesearchgate.net Analysis of the HMBC spectroscopic data for cis-Prunolide C confirmed that the two 1-substituted-4-phenol rings were attached to the butenolide systems, while the other two phenol (B47542) rings were part of the central furan (B31954) system of the prunolide structure. helsinki.fi
The distinct NMR data for this compound and cis-Prunolide C underscore the power of these techniques in distinguishing between complex stereoisomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for cis-Prunolide C (10) in DMSO-d₆ (Data sourced from Healy, P. C., et al., 2022) helsinki.fi
| Position | δC (ppm), type | δH (ppm), mult (J in Hz) |
| Butenolide 1 | ||
| 2 | 162.6, C | - |
| 3 | 118.7, C | - |
| 4 | 171.0, C | - |
| 5 | 6.47, s | - |
| Butenolide 2 | ||
| 7 | 118.7, C | - |
| 8 | 163.7, C | - |
| 9 | 6.50, s | - |
| 10 | 171.0, C | - |
| Phenol Ring A | ||
| 11 | 122.9, C | - |
| 12 | 133.4, CH | 8.15, d (2.3) |
| 13 | 111.3, C | - |
| 14 | 155.8, C | - |
| 15 | 116.4, CH | 6.97, d (8.6) |
| 16 | 130.4, CH | 7.77, dd (8.6, 2.3) |
| Phenol Ring B | ||
| 17 | 122.0, C | - |
| 18 | 130.8, CH | 7.19, d (8.8) |
| 19 | 115.9, C | - |
| 20 | 158.2, C | - |
| 21 | 117.0, CH | 6.67, d (8.7) |
| 22 | 129.7, CH | 6.95, d (8.7) |
| Phenol Ring C | ||
| 25 | 120.5, C | - |
| 26 | 130.8, CH | 6.96, d (8.8) |
| 27 | 115.9, C | - |
| 28 | 158.2, C | - |
| 29 | 117.0, CH | 6.64, d (8.8) |
| 30 | 129.7, CH | 6.91, dd (8.6, 2.3) |
| Phenol Ring D | ||
| 31 | 120.9, C | - |
| 32 | 133.4, CH | 7.84, d (2.2) |
| 33 | 111.3, C | - |
| 34 | 155.8, C | - |
| 35 | 116.4, CH | 6.88, d (8.5, 2.2) |
| 36 | 130.4, CH | 7.82, d (8.8) |
| Spiroketal Core | ||
| C-1/C-6 | 113.4, C | - |
| C-5a/C-10a | 113.4, C | - |
Chiroptical Studies and Absolute Configuration Determination of this compound
Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for determining absolute configuration.
The initial report on Prunolides A, B, and C noted that they were all isolated as optically inactive substances. wgtn.ac.nz This lack of optical activity indicated that the compounds were present as racemic mixtures, meaning both enantiomers were present in equal amounts. wgtn.ac.nz
In contrast, the more recently discovered cis-Prunolide C was found to be optically active. Its absolute configuration was established through a powerful combination of experimental Electronic Circular Dichroism (ECD) spectroscopy and theoretical calculations using time-dependent density functional theory (TDDFT). researchgate.netwgtn.ac.nz This computational approach has become a reliable tool for assigning the absolute configuration of complex chiral molecules. capes.gov.bruni-hamburg.de By comparing the experimentally measured ECD spectrum with the spectra calculated for the possible enantiomers, the true absolute configuration can be determined with high confidence. The two diastereomers, this compound (trans) and cis-Prunolide C, were found to have remarkably different ECD spectra, which is expected given their different three-dimensional structures. rsc.org
Conformational Analysis of the this compound Bis-Spiroketal Core
The core of the prunolide structure is a unique 1,6,8-trioxadispiro[4.1.4.2]tridecatrienedione skeleton. wgtn.ac.nz The stereochemistry of this bis-spiroketal core is the defining difference between the originally isolated prunolides and the more recently found cis-Prunolide C.
In the first structural studies, a single-crystal X-ray analysis of Prunolide A confirmed that the two spiro-fused furanone rings were in a trans relationship to each other. wgtn.ac.nz This trans-configuration was inferred for the other related compounds isolated at the time, including this compound.
The discovery of cis-Prunolide C marked the first instance of a cis-configuration in the prunolide family. researchgate.netrsc.org This assignment was made possible through detailed analysis of 2D NMR data, specifically Rotating-frame Overhauser Effect Spectroscopy (ROESY). ROESY experiments detect through-space correlations between protons that are close to each other, providing critical information about the molecule's three-dimensional shape and relative configuration. Specific ROESY correlations observed for cis-Prunolide C were only consistent with a cis-junction of the bis-spiroketal system, distinguishing it from the trans-isomers. helsinki.fi The existence of both cis and trans diastereomers highlights the structural diversity generated around this complex natural product scaffold.
Biosynthetic Hypotheses and Pathways of Prunolide C
Proposed Biogenetic Origins from Marine Organisms
Prunolide C, along with other members of the prunolide family, has been primarily isolated from marine ascidians, commonly known as sea squirts. Specifically, the colonial ascidian Synoicum prunum, found in Australian waters, is a notable source of Prunolides A, B, and C. researchgate.netacs.orguoc.gr Investigations into other related species, such as Synoicum blochmanni and other unidentified Synoicum species, have also yielded various prunolides and related compounds, suggesting a conserved biosynthetic capability within this genus. wgtn.ac.nz
The co-isolation of prunolides with the structurally similar rubrolides from the same organisms strongly suggests a shared biogenetic origin. wgtn.ac.nz This observation is a cornerstone of the prevailing biosynthetic hypothesis, which posits that both families of compounds arise from a common precursor through divergent pathways. uoc.gr The marine environment provides the necessary elements for the proposed key reactions, including sunlight, oxygen, and potential photosensitizing molecules within the organism, which supports the feasibility of a light-dependent synthesis. uoc.gr
| Compound | Marine Source Organism(s) |
| Prunolide A | Synoicum prunum, Synoicum blochmanni |
| Prunolide B | Synoicum prunum |
| This compound | Synoicum prunum |
| cis-Prunolide C | Synoicum prunum |
| Prunolides D-I | Synoicum prunum |
| Rubrolides | Synoicum prunum, Synoicum blochmanni |
Enzymatic Precursors and Transformations in Prunolide Biosynthesis
The proposed biosynthesis of the prunolide core structure is a fascinating example of how complex molecular architecture can be assembled from simpler precursors through a series of elegant chemical transformations. The central hypothesis, supported by biomimetic laboratory syntheses, does not rely on a complex cascade of specific enzymes but rather on the inherent reactivity of a furan (B31954) precursor with singlet oxygen (¹O₂). uoc.gracs.orgnih.gov
Key Precursors and Transformations:
Furan Precursor: The biogenesis is thought to begin with a furan-containing precursor molecule. uoc.gr This precursor is hypothesized to be a 1,2-difuryl alkene structure, which serves as the backbone for the eventual bis-spiroketal core. nih.govuoc.gr
Singlet Oxygen Oxidation: The key transformation is a proposed double photooxygenation of the two furan rings in the precursor by singlet oxygen. uoc.grnih.gov Singlet oxygen is a highly reactive form of oxygen that can be generated in biological systems, particularly in marine environments exposed to sunlight, in the presence of natural photosensitizers. uoc.gr This reaction is a [4+2] cycloaddition, forming unstable endoperoxide adducts. uoc.gr
Cascade Reaction: Following the initial oxidation, a cascade sequence is initiated. The endoperoxide intermediates are proposed to collapse, potentially through steps like silyl (B83357) migration and methanolysis in a synthetic context, to form an open-chain dicarboxylic acid intermediate. uoc.gr
Spirocyclization: The final step is a double ketalization and dehydration. The carboxylic acid groups react intramolecularly to form the stable bis-hydroxy butenolide, which then undergoes dehydration and spirocyclization to furnish the intact and intricate bis-spiroketal core of the prunolides. nih.govuoc.gr This entire sequence, from the photooxygenation to the final cyclization, can proceed in a one-pot reaction in laboratory settings, highlighting its efficiency and lending credence to the biomimetic hypothesis. uoc.gr
While this pathway elegantly explains the formation of the core structure, specific enzymes would likely be required for the synthesis of the initial furan precursors and for tailoring reactions, such as the specific bromination seen in other prunolides. acs.org For instance, cytochrome P450 enzymes are known to be involved in oxidative and demethylation steps in the biosynthesis of other terpenes, and halogenases would be responsible for incorporating bromine atoms. nih.gov
Comparative Biosynthesis within the Prunolide Family
The proposed biosynthetic model provides a framework for understanding the structural diversity observed within the prunolide family and its relationship to the co-isolated rubrolides.
The central hypothesis posits a crucial branch point in the pathway starting from a common furan precursor. uoc.gr
Pathway to Rubrolides: One fate of the furan precursor involves direct oxidation by singlet oxygen to yield a hydroxybutenolide, which is characteristic of the rubrolide family. uoc.gr
Pathway to Prunolides: The alternative fate involves a single electron transfer-dimerization sequence of the furan precursor, leading to the characteristic dimeric bis-spiroketal structure of the prunolides. uoc.gr This oxidative dimerization is a key step that differentiates the two families. wgtn.ac.nz
This divergent pathway explains the frequent co-occurrence of both compound classes in Synoicum ascidians. Further structural diversification within the prunolide family arises from subsequent modifications:
Stereochemistry: this compound possesses a trans-configuration in its bis-spiroketal core. However, the isolation of cis-Prunolide C, which features a cis-configuration, demonstrates that stereochemical control during the cyclization process can vary, leading to different isomers. acs.orgrsc.org
Asymmetric Bromination: While Prunolides A, B, and C feature symmetrical bromination patterns (or lack thereof), other family members, such as Prunolides D through G, are the first examples of asymmetrically brominated prunolides. acs.orghelsinki.fi This suggests the action of regioselective halogenating enzymes that act on the prunolide scaffold after the core is formed.
These variations highlight a combination of a core biomimetic-like synthesis followed by enzymatic tailoring to produce the full suite of prunolide natural products found in nature.
Synthetic Methodologies and Chemical Transformations of Prunolide C
Total Synthesis Strategies for the Prunolide Skeleton
While a complete total synthesis of Prunolide C itself has not yet been reported, significant progress has been made in synthesizing its core bis-spiroketal structure. These efforts have paved the way for the eventual total synthesis of the natural product.
Biomimetic Approaches to Prunolide Core Synthesis
Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways of natural products. For prunolides, it is hypothesized that they are formed from the oxidative dimerization of a precursor like rubrolide A. researchgate.net This has inspired synthetic routes that utilize oxidative transformations to construct the complex prunolide scaffold. These approaches often involve conditions that could plausibly occur in nature, such as the presence of light and photosensitizers. researchgate.netuoc.gr Investigations into these biomimetic strategies have provided evidence that the synthetic pathways may mirror the biogenesis of these molecules. uoc.gr
Singlet Oxygen Chemistry in Spiroketal Formation
A key breakthrough in the synthesis of the prunolide core has been the use of singlet oxygen (¹O₂). researchgate.netuoc.gruoc.gr Singlet oxygen, an excited state of molecular oxygen, is a highly selective and environmentally friendly oxidant. uoc.gr Its reaction with furan (B31954) moieties has proven to be a powerful tool for constructing the polyoxygenated core of prunolides. uoc.gr
In a notable synthesis of the prunolide bis-spiroketal core, a double photooxygenation of a 1,2-difuryl alkene precursor was induced using singlet oxygen. researchgate.netuoc.gr This reaction is believed to be a biomimetic process. researchgate.net The process starts from furan and, in four steps, yields the prunolide core. uoc.grnih.gov The key step involves a singlet oxygen-orchestrated cascade sequence where a double [4+2] cycloaddition of singlet oxygen with the two furan rings of the precursor occurs. uoc.gr This is followed by dehydration and spirocyclization to furnish the intact prunolide core. uoc.grnih.govacs.org This method highlights the power of singlet oxygen to facilitate complex bond formations in a single step. uoc.gr
The versatility of singlet oxygen is further demonstrated by its ability to react selectively with furan moieties while leaving other functionalities, such as double bonds, intact under specific conditions. uoc.gr This chemoselectivity is crucial for the efficient synthesis of complex molecules. rsc.org
Cascade Reaction Sequences in Prunolide Synthesis
Cascade reactions, where multiple bond-forming events occur in a single operation, are highly sought after in organic synthesis for their efficiency. uoc.gr The synthesis of the prunolide core provides a prime example of a singlet oxygen-mediated cascade. uoc.grnih.gov
The reaction sequence begins with the photooxygenation of a 1,2-difuryl alkene. uoc.gr This initial oxidation triggers a series of subsequent reactions, including dehydration and a double spiroketalization, to rapidly assemble the complex bis-spiroketal core. uoc.gruoc.gr This one-pot transformation dramatically increases molecular complexity and is a testament to the effectiveness of cascade strategies in natural product synthesis. uoc.gruoc.gr The entire core structure of the prunolide molecules was synthesized in just four steps from furan, with the final step being the singlet oxygen-mediated cascade. uoc.gr
Asymmetric Synthesis of Related Butenolide Scaffolds
The butenolide motif is a key structural component of prunolides. uoc.gr The development of asymmetric methods to synthesize chiral butenolides is therefore of significant interest for the total synthesis of this compound and its stereoisomers. Optically active γ-butenolides are not only crucial for synthesizing prunolides but are also core structures in numerous other biologically active natural products. acs.orgnih.gov
Various catalytic asymmetric methods have been developed to access enantiomerically enriched butenolides. These include:
Vinylogous Mukaiyama Aldol Reactions: The reaction of silyloxyfurans with aldehydes, catalyzed by chiral Lewis acids, can produce C-3 substituted α-butenolides with good control of regioselectivity and enantioselectivity. acs.orgnih.gov
Asymmetric Mannich Reactions: The reaction of 2(5H)-furanone with imines, catalyzed by chiral catalysts, provides access to butenolides bearing an amine functionality. acs.orgnih.gov
Catalytic Asymmetric Isomerization: Chiral proton-transfer catalysts can efficiently isomerize β,γ-unsaturated butenolides to their α,β-unsaturated counterparts, creating a γ-tertiary stereocenter with high enantiomeric excess. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling: Reactions between 4-tosyl-2(5H)-furanone and boronic acids, catalyzed by a palladium complex, can be used to introduce various substituents at the 4-position of the butenolide ring. organic-chemistry.org
These methods provide a toolbox for the stereocontrolled synthesis of the butenolide portions of this compound, which will be essential for the ultimate total synthesis of the natural product.
Novel Synthetic Routes to the this compound Core
Research into the synthesis of the prunolide core continues to evolve, with new and more efficient routes being developed. A highly efficient four-step synthesis of the bis-spiroketal core has been reported, starting from furan. uoc.grnih.gov This route culminates in the powerful singlet oxygen-orchestrated cascade reaction. uoc.grnih.gov
The key precursor for this synthesis, a 1,2-difuryl alkene, is prepared from furan through a sequence involving ortho-metalation to introduce a trimethylsilyl (B98337) group, followed by the addition of an aryl ketone. uoc.gr While the McMurray coupling method can also produce such precursors, it is not always compatible with the functionalities present in the natural products. researchgate.net
The isolation of cis-prunolide C, the first in the series to have a cis-configured bis-spiroketal core, presents a new synthetic challenge. rsc.orghelsinki.fi The development of stereoselective synthetic strategies that can control the relative stereochemistry of the two spiroketal centers will be crucial for the synthesis of this specific isomer.
Structure Activity Relationship Sar Investigations of Prunolide C
Elucidation of Pharmacophoric Elements in Prunolide C Bioactivity
A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and exert its activity. nih.gov For the prunolide class, including this compound, the core pharmacophore is defined by the rigid 1,6,8-trioxadispiro[4.1.4.2]tridecatriene-dione skeleton. acs.org This bis-spiroketal system creates a specific three-dimensional arrangement of the four appended phenolic rings (designated A, B, C, and D).
Key pharmacophoric elements identified for the bioactivity of prunolides are:
The Bis-Spiroketal Core: This central framework dictates the spatial orientation of the phenolic substituents, which is crucial for target binding. Its rigidity is a defining characteristic of the pharmacophore.
Tetraphenolic Nature: The presence of four phenol (B47542) or substituted phenol rings is a conserved feature among active congeners. These rings are involved in interactions, such as hydrogen bonding and aromatic stacking, with biological targets. helsinki.fi
α,β-Unsaturated Butenolide Systems: The prunolide scaffold contains two α,β-unsaturated butenolide moieties. The electrophilic nature of these systems can be important for covalent or non-covalent interactions within a biological binding site. In this compound, the A and D phenolic rings are attached to the unsaturated non-protonated carbons (C-3 and C-8) of these butenolide systems. helsinki.fi
Impact of A-Ring Substitutions on Prunolide Biological Activity
The substitution pattern on the four phenolic rings (A, B, C, and D) of the prunolide scaffold significantly influences biological activity. While this compound features four identical, non-brominated p-hydroxyphenyl rings, its congeners possess various bromination patterns that allow for an analysis of substitution effects. acs.orghelsinki.fi
Studies on asymmetrically brominated prunolides, such as Prunolide D and Prunolide E, provide direct insight into the role of A-ring substitution. helsinki.fi
Prunolide D features a bromine atom on the A-ring (a 1-substituted-3-bromo-4-phenol system) while the D-ring remains a non-brominated phenol. helsinki.fi
Prunolide E , a structural isomer of Prunolide D, has the bromine substituent on the B-ring, leaving the A-ring unsubstituted. helsinki.fi
Both Prunolide D and Prunolide E were found to be significant inhibitors of α-synuclein aggregation, indicating that mono-bromination on either the A-ring or B-ring is compatible with this specific bioactivity. helsinki.fi However, comparing these to the non-brominated this compound and the symmetrically di-brominated Prunolide A reveals a more nuanced relationship. For instance, Prunolide A has shown potent antiviral activity against the Japanese Encephalitis Virus (JEV), while this compound exhibits cytotoxic activity against HeLa cells at a concentration of 15 µM. uni-hamburg.deresearchgate.net
These findings suggest that substitutions on the A-ring and other phenolic rings are critical determinants of both the potency and the type of biological activity exhibited by the prunolide scaffold.
Stereochemical Influences on this compound Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms, often has a profound impact on the biological activity of natural products by affecting how they bind to their targets. unimi.it The prunolide scaffold possesses inherent chirality centered at the two spiro-carbons of the bis-spiroketal core. Naturally occurring prunolides, including this compound, typically feature a trans-configuration about this core. helsinki.fi
The discovery and characterization of cis-Prunolide C has been pivotal in understanding the role of stereochemistry in this compound class. helsinki.firsc.org
cis-Prunolide C shares the same molecular formula (C₃₄H₂₂O₉) and connectivity as this compound but differs in the spatial arrangement at the spiroketal center, possessing a cis-configuration. helsinki.fi
This change in stereochemistry leads to distinct differences in the compound's ¹H NMR spectrum, reflecting a different spatial proximity of the aromatic systems. helsinki.fi
From a biological standpoint, this stereochemical change does not abolish activity. Notably, cis-Prunolide C was found to be a significant inhibitor of α-synuclein aggregation, demonstrating over 89.0% inhibition in a Thioflavin T assay. acs.orghelsinki.fi This indicates that the molecular target can accommodate both the cis and trans isomers of the bis-spiroketal core, although the relative potencies may differ. The existence and activity of cis-Prunolide C confirm that the stereochemistry of the spiroketal junction is a critical parameter influencing the biological profile of the prunolides. rsc.org
Comparative SAR within Prunolide Congeners
A comparative analysis of this compound and its naturally occurring analogs (congeners) highlights key structure-activity relationships, particularly concerning the degree and position of bromination on the phenolic rings. The primary bioactivity assessed across these congeners is the inhibition of α-synuclein aggregation, a process linked to Parkinson's disease. helsinki.fi
Prunolides A, B, C, D, E, and cis-Prunolide C provide a clear SAR landscape:
This compound , with no bromine atoms, is an effective inhibitor of α-synuclein aggregation. helsinki.fi It has also been reported to have weak antiplasmodial activity. acs.orgresearchgate.net
Prunolide A and Prunolide B are symmetrical isomers, each with two bromine atoms. Prunolide A is dibrominated on rings A and D, while Prunolide B is dibrominated on rings B and C. Both are potent inhibitors of α-synuclein aggregation. helsinki.fi Notably, Prunolide B displayed statistically significant inhibitory activity against the formation of phosphorylated α-synuclein aggregates in a primary neuron model, an activity not highlighted for this compound. acs.orghelsinki.fi
Prunolide D and Prunolide E are asymmetrically mono-brominated. Prunolide D (bromine on ring A) and Prunolide E (bromine on ring B) are also significant inhibitors of α-synuclein aggregation. helsinki.fi
cis-Prunolide C , the stereoisomer of this compound, also strongly inhibits α-synuclein aggregation, confirming the importance of the core scaffold regardless of the cis/trans configuration. helsinki.fi
The data collectively suggest that the bis-spiroketal scaffold is essential for the observed inhibition of α-synuclein aggregation. While the presence, number, and position of bromine substituents modulate the potency and specificity of biological effects (e.g., neuronal activity of Prunolide B), they are not an absolute requirement for the anti-aggregation activity itself.
Interactive Data Table: Comparative SAR of Prunolide Congeners Below is a summary of the structural features and reported α-synuclein aggregation inhibition for key prunolide congeners.
Compound List
Preclinical Pharmacological and Biological Activities of Prunolide C
Antimicrobial Spectrum of Prunolide C Activity
Initial screenings of this compound have explored its efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoan parasites.
Antibacterial Activity Against Specific Pathogens
Studies examining the antibacterial properties of this compound have revealed that its activity is limited. In assays conducted against Gram-positive bacteria, specifically methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), this compound was found to be inactive at the highest concentrations tested. helsinki.fi This lack of activity is in contrast to some of its brominated analogues, such as Prunolide E and G, which demonstrated activity against these strains. helsinki.fi This suggests that the bromine substituents on the phenolic rings, which are absent in this compound, may be crucial for antibacterial efficacy. helsinki.fi
| Pathogen | Assay | Result for this compound |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | IC50 Determination | Inactive helsinki.fi |
| Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 Determination | Inactive helsinki.fi |
Antifungal Activity
To date, specific studies detailing the antifungal activity of this compound against various fungal pathogens have not been reported in the reviewed literature. While related compounds isolated from the same ascidian source have been evaluated for antifungal properties, data for this compound itself is not available. acs.org
Antiplasmodial Activity
This compound has been evaluated for its activity against the 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated weak antiplasmodial activity, with a reported half-maximal inhibitory concentration (IC50) of 5.1 μM. helsinki.fi The selectivity index (SI), which is a measure of the compound's toxicity to the parasite versus a human cell line (HEK293), was calculated to be 7.6. helsinki.fi
| Organism | Strain | Activity (IC50) | Selectivity Index (SI) |
| Plasmodium falciparum | 3D7 | 5.1 μM helsinki.fi | 7.6 helsinki.fi |
Neurodegenerative Disease Research Applications of Prunolides
The prunolide class of compounds, including this compound, has garnered interest for its potential role in the study of neurodegenerative diseases, particularly those associated with amyloid protein aggregation, such as Parkinson's disease.
Alpha-Synuclein (B15492655) Aggregation Inhibition Studies
The aggregation of the alpha-synuclein (α-syn) protein is a key pathological hallmark of Parkinson's disease. A study investigating a series of prunolides, which included this compound (referred to as compound 3 in the study), found that this group of compounds significantly inhibited the aggregation of α-synuclein. acs.org
Mechanistic Studies on Amyloid Protein Interactions (e.g., ThT amyloid dye assay, mass spectrometry binding assay)
To elucidate the mechanism of action, prunolides have been subjected to specific biophysical assays.
ThT Amyloid Dye Assay: A Thioflavin T (ThT) amyloid dye assay is a standard method used to monitor the formation of amyloid fibrils. In this assay, a group of prunolides including Prunolide A, B, C, D, E, and cis-prunolide C were found to inhibit α-synuclein aggregation by more than 89.0%. acs.org
Mass Spectrometry Binding Assay: To confirm a direct interaction with the target protein, prunolides were analyzed using a mass spectrometry-based binding assay. These studies revealed that the prunolides, including this compound, do bind to the Parkinson's disease-implicated amyloid protein α-synuclein. acs.org
| Assay | Target Protein | Finding for this compound (as part of a group of prunolides) |
| ThT Amyloid Dye Assay | Alpha-synuclein | >89.0% inhibition of aggregation acs.org |
| Mass Spectrometry Binding Assay | Alpha-synuclein | Displayed binding activity acs.org |
In vitro Neuronal Models for Protein Aggregate Formation
This compound has been investigated for its potential to interfere with the formation of protein aggregates, a key pathological feature in many neurodegenerative diseases. helsinki.fi Studies have specifically focused on its effects on α-synuclein, a protein centrally implicated in Parkinson's disease. researchgate.net
In a Thioflavin T (ThT) amyloid dye assay, which measures the formation of amyloid aggregates, a group of related compounds including prunolides A, B, C, D, E, and cis-prunolide C were tested. helsinki.firesearchgate.net The results indicated that these prunolides, including this compound, significantly inhibited the aggregation of α-synuclein by over 89.0%. researchgate.net This suggests a potent anti-aggregation activity. helsinki.fi It was also noted that this compound, which has a trans configuration in its bis-spiroketal core, demonstrated stronger inhibitory activity than its stereoisomer, cis-prunolide C, implying that this specific spatial arrangement is favorable for its anti-aggregation function. helsinki.fi
Further investigations involved a primary embryonic mouse midbrain dopamine (B1211576) neuron model, which is a more biologically complex system used to mimic the neuronal environment affected in Parkinson's disease. helsinki.firesearchgate.net In this model, the ability of Prunolides A, B, and C to inhibit the formation of phosphorylated α-synuclein (pSyn) aggregates induced by pre-formed fibrils (PFFs) was assessed. helsinki.fi While Prunolide B showed statistically significant inhibitory activity at a concentration of 0.5 μM, the specific inhibitory values for this compound in this neuronal model were part of the broader study confirming the potential of the prunolide scaffold in targeting amyloid protein aggregation. helsinki.firesearchgate.net
| Assay | Target Protein | Compound Tested | Key Finding |
| Thioflavin T (ThT) Amyloid Dye Assay | α-synuclein | This compound | >89.0% inhibition of aggregation. researchgate.net |
| Primary Embryonic Mouse Midbrain Dopamine Neuron Model | Phosphorylated α-synuclein (pSyn) | This compound | Tested for inhibition of pSyn aggregate formation. helsinki.fi |
Other Preclinical Biological Activities of this compound
Antiviral Investigations (referencing related prunolides)
While direct antiviral studies on this compound are not specified in the reviewed literature, research on closely related compounds from the same chemical family provides insight into their potential antiviral properties. Specifically, Prunolide A, a structural analogue of this compound, has been shown to possess virucidal properties against the Japanese Encephalitis Virus (JEV). nih.govnih.gov This activity highlights the potential of the prunolide chemical scaffold as a source for antiviral agents. nih.gov
Cellular Investigations on Specific Cancer Cell Lines (e.g., HeLa)
The biological activity of this compound has been explored in other preclinical contexts, including its effects on parasitic organisms. In one study, this compound was examined for antiplasmodial activity and displayed weak activity against the 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netacs.org
While specific data on the cytotoxicity of this compound against cancer cell lines like HeLa is not detailed in the available research, its analogue, Prunolide A, has been reported to show cytotoxic activity against breast cancer cell lines at concentrations below 1 µM. mdpi.com
| Investigation Type | Target | Compound | Observed Activity |
| Antiplasmodial Assay | Plasmodium falciparum (3D7 strain) | This compound | Weak activity. researchgate.netacs.org |
| Cytotoxicity Assay | Breast Cancer Cell Lines | Prunolide A | Cytotoxic at <1 µM. mdpi.com |
Derivatization and Analog Development of Prunolide C
Synthetic Modifications for Enhanced Prunolide C Bioactivity
This compound, initially identified as the octadebromo derivative of Prunolide A, exhibited weak cytotoxicity against HeLa cancer cells. acs.org However, more recent investigations have unveiled its potent ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. researchgate.netacs.org This latter discovery has spurred interest in modifying the this compound scaffold to enhance this specific neuroprotective bioactivity.
A significant hurdle in creating derivatives is the complexity of the core structure. A key breakthrough has been the development of a highly efficient, four-step synthesis of the prunolides' bis-spiroketal core, starting from furan (B31954). uoc.gracs.org This synthetic route utilizes a singlet oxygen-orchestrated cascade sequence, which mimics the proposed biogenesis of the natural product, to construct the intricate spirocyclic system. uoc.gruoc.gr Access to this synthetic core is a critical enabling step, as it allows for the systematic introduction of various functional groups and structural modifications that are not possible through derivatization of the isolated natural product alone.
The isolation of natural analogs like cis-prunolide C, the first in the series with a cis-configuration at the bis-spiroketal core, highlights how stereochemistry can influence molecular properties. researchgate.netacs.orgrsc.org Synthetic strategies can now target both cis and trans isomers, allowing for a detailed exploration of how the three-dimensional arrangement of the butenolide systems affects the molecule's ability to interact with biological targets like α-synuclein. The goal of these modifications is to create analogs with improved potency, selectivity, and drug-like properties, potentially leading to new therapeutics for neurodegenerative diseases. acs.orgresearchgate.net
Table 1: Reported Bioactivities of this compound
| Bioactivity | Target/Cell Line | Result | Citation |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | Weak activity (IC50 = 15 µM) | acs.orguni-hamburg.de |
| Antiplasmodial | Plasmodium falciparum (3D7) | Weak activity | acs.org |
| α-synuclein Aggregation Inhibition | ThT amyloid dye assay | Significant inhibition (>89.0%) | researchgate.netacs.org |
Exploration of Chemical Space through Prunolide Analog Libraries
The exploration of the chemical space around the prunolide scaffold is crucial for understanding its structure-activity relationships (SAR) and identifying more potent compounds. This exploration is pursued through the study of both natural and synthetic analog libraries.
Nature has provided a primary library of analogs through the isolation of numerous prunolides (A-I) from the ascidian Synoicum prunum. researchgate.netacs.org These compounds vary in their bromination patterns and stereochemistry. For example, Prunolides D-G are the first reported asymmetrically brominated prunolides, while cis-prunolide C is the first with a cis-fused ring system. researchgate.netacs.orgresearchgate.net Studying the varying bioactivities across this natural library provides initial insights into which structural features are most important for activity. For instance, comparing the α-synuclein aggregation inhibition across Prunolides A, B, C, and their analogs revealed that many of them strongly inhibit aggregation, suggesting the core bis-spiroketal scaffold is a key pharmacophore. researchgate.netacs.org
Synthetic chemistry provides a more systematic way to explore this chemical space. The development of a synthetic route to the prunolide core is the foundation for building synthetic analog libraries. uoc.grresearchgate.net By modifying the starting materials and synthetic steps, chemists can create a diverse set of molecules with planned variations. Research inspired by bioactive marine natural products, including the prunolides, has led to the synthesis of libraries of related compounds, such as brominated indole-3-glyoxylamides. mdpi.com This strategy involves coupling a core scaffold (e.g., a bromoindole) with a wide range of amino acids to rapidly generate a library of analogs. mdpi.com Such libraries allow for a broad SAR exploration, helping to pinpoint the optimal combination of features for bioactivity against targets like α-synuclein. mdpi.com
Table 2: Examples of Natural Prunolide Analogs
| Compound | Distinguishing Feature | Citation |
|---|---|---|
| Prunolide A | Octabrominated parent compound | acs.org |
| Prunolide B | Heptabrominated analog | acs.org |
| Prunolides D-G | First asymmetrically brominated prunolides | researchgate.netacs.org |
| cis-Prunolide C | First prunolide with a cis-bis-spiroketal core | researchgate.netacs.orgrsc.org |
Cheminformatics-Guided Design of this compound Analogs
Cheminformatics, which applies computational and informational techniques to solve chemical problems, plays a pivotal role in the modern design of natural product analogs, including those of this compound. frontiersin.orgnih.gov These computational tools can accelerate the drug discovery process by predicting the properties of hypothetical molecules, thereby prioritizing the synthesis of the most promising candidates. nih.gov
A key application of cheminformatics is the analysis and visualization of chemical space. For instance, researchers have used self-organizing maps (SOMs), a type of neural network, to map the chemical diversity of marine indole (B1671886) alkaloids. mdpi.com This approach clusters structurally similar molecules together, allowing scientists to identify underexplored regions of chemical space and to see how synthetic analogs relate to known bioactive natural products like the prunolides. mdpi.com By analyzing these maps, chemists can design new libraries of analogs, such as indole-3-glyoxylamides inspired by the prunolide scaffold, that have a higher probability of possessing desired biological activities. mdpi.com
Cheminformatics also facilitates the design-make-test-analyze (DMTA) cycle. frontiersin.org Computational models can predict the binding affinity of designed analogs to a specific biological target, such as α-synuclein. This in silico screening allows for the rapid evaluation of a large number of virtual compounds, saving the time and resources required for chemical synthesis and biological testing. By focusing on analogs with high predicted activity and favorable drug-like properties (e.g., solubility, metabolic stability), research efforts can be made significantly more efficient, ultimately accelerating the journey from a natural product hit like this compound to a refined therapeutic lead. nih.govmedchemica.com
Computational Chemistry and Molecular Modeling of Prunolide C
Molecular Docking Studies for Prunolide C Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. For this compound, docking studies have been instrumental in identifying and characterizing its interactions with potential therapeutic targets.
Research has shown that prunolides, including this compound, exhibit binding activity with α-synuclein, a protein implicated in Parkinson's disease. acs.orgresearchgate.net Mass spectrometry binding assays confirmed that this compound forms protein-ligand complexes with α-synuclein. helsinki.fi While detailed docking poses for this specific interaction are not extensively published, the confirmed binding provides a strong basis for such computational studies to elucidate the specific binding site and key interactions driving this recognition, which is crucial for inhibiting α-synuclein aggregation. acs.orgresearchgate.netresearchgate.net
In another significant finding, molecular docking and dynamics modeling were employed to understand the inhibitory mechanism of compounds against the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. In a study that identified inhibitors from Dryopteris wallichiana, a compound designated as '3' (structurally analogous to this compound) was shown to inhibit SARS-CoV-2 3CLpro. acs.org The computational modeling provided a detailed understanding of the binding site interactions, which include:
Hydrogen Bonds: Key polar interactions that stabilize the ligand in the binding pocket.
Hydrophobic Bonds: Interactions with nonpolar residues that contribute to binding affinity.
Spatial Occupation: The model described the spatial arrangement of the ligand's B ring within the binding site. acs.org
These findings suggest that this compound could serve as a potential lead compound for the development of anti-SARS-CoV-2 drugs, with docking studies providing the initial blueprint for its mechanism of action. acs.org The principles of these studies are summarized in the table below.
| Target Protein | Computational Method | Key Findings | Potential Application |
| α-Synuclein | Mass Spectrometry Binding Assay, Molecular Modeling | This compound forms a stable complex with α-synuclein. acs.orghelsinki.fi | Inhibition of amyloid protein aggregation for neurodegenerative diseases. acs.orgresearchgate.netresearchgate.net |
| SARS-CoV-2 3CLpro | Molecular Docking, Molecular Dynamics | Prediction of binding site, hydrogen and hydrophobic bond interactions. acs.org | Development of antiviral therapeutics for COVID-19. acs.org |
Conformational Analysis and Energy Minimization of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and energy minimization are computational methods used to determine the stable, low-energy shapes (conformers) a molecule can adopt.
For this compound, this is particularly important due to its complex bis-spiroketal core. acs.orgrsc.org The discovery of cis-prunolide C, the first prunolide reported with a cis-configuration at this core, underscores the significance of stereochemistry in this class of compounds. acs.orgresearchgate.net
A detailed conformational analysis of this compound and cis-prunolide C was performed using Monte Carlo Molecular Mechanics (MCMM) with the OPLS3 force field. helsinki.fi This study aimed to identify the lowest energy conformers and understand the structural differences between the two isomers. The analysis revealed distinct spatial arrangements that have a direct impact on the molecule's properties. For instance, the relative closeness of certain aromatic rings in the minimized structures was used to explain the anisotropic shielding effects observed in their ¹H NMR spectra. helsinki.fi A dissertation on the synthesis of related rubrolides also highlighted the use of MM2 calculations to obtain minimized structures and analyze key dihedral angles, a technique equally applicable to this compound for understanding its spatial architecture. uni-hamburg.de
The table below summarizes the key aspects of conformational studies on this compound.
| Computational Method | Force Field | Key Findings | Significance |
| Monte Carlo Molecular Mechanics (MCMM) | OPLS3 | Determined the lowest energy conformers of this compound and its cis-isomer. helsinki.fi | Explained differences in NMR spectral data and highlighted the structural impact of the cis/trans isomerization of the bis-spiroketal core. helsinki.fi |
| MM2 Calculation | MM2 | Used on related structures to minimize structures and analyze dihedral angles. uni-hamburg.de | Demonstrates a viable method for studying the 3D geometry of the prunolide scaffold. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby accelerating drug discovery.
While no specific QSAR models for this compound derivatives have been published to date, studies on structurally related compounds provide a strong rationale for their future development. For instance, QSAR studies on rubrolide analogues, which share the butenolide core with prunolides, have been conducted. researchgate.net These studies indicated that the most effective compounds were those with a higher capacity to accept electrons, suggesting that electronic properties are a key determinant of activity. researchgate.net
The development of a QSAR model for this compound would involve several steps:
Data Set Assembly: Synthesizing or isolating a series of this compound derivatives with variations at specific positions. uni-hamburg.de
Biological Testing: Evaluating the biological activity of all compounds in the series against a specific target (e.g., α-synuclein aggregation or SARS-CoV-2 3CLpro inhibition).
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each derivative.
Model Building and Validation: Using statistical methods to build a mathematical model correlating the descriptors with biological activity and validating its predictive power.
Such a model would be invaluable for guiding the synthesis of new prunolides with enhanced potency and for understanding the key structural features required for their biological function.
Cheminformatics Applications in this compound Research
Cheminformatics combines computer and information science to address problems in chemistry. Its applications in natural product research range from database management and virtual screening to novel methods for structure elucidation and dereplication.
This compound is cataloged in several chemical and biological databases, which is a fundamental application of cheminformatics. It is listed in the Comparative Toxicogenomics Database (CTD) and the "Handbook of Active Marine Natural Products," which utilizes the Marine Natural Products Database (MNPDB). ebin.pubctdbase.orgctdbase.org These databases are crucial for organizing information on the compound's source, structure, and known activities.
A notable application of cheminformatics in this compound research involves Diffusion Ordered NMR Spectroscopy (DOSY). A study used DOSY to analyze a range of natural products, including this compound. researchgate.netrsc.org This technique separates NMR signals of different compounds in a mixture based on their diffusion coefficients, which correlate with molecular weight and shape. The study established a relationship between the diffusion coefficient, molecular weight, and hydrogen-bonding capacity for this compound and other compounds. rsc.org This data was then used to build predictive models and populate a database (DEREP-NP) that can rapidly dereplicate known compounds in a mixture based solely on NMR data, a significant speed-up for natural product discovery. researchgate.netrsc.org
Furthermore, the broader field of cheminformatics has enabled techniques like virtual screening and molecular networking. Virtual screening was instrumental in identifying natural products as potential inhibitors of SARS-CoV-2, highlighting the class of compounds to which this compound belongs. acs.orgrsc.org Molecular networking, which groups compounds based on MS/MS fragmentation similarity, has been used to guide the isolation of new rubrolides, a strategy that is equally applicable to discovering new prunolide analogues. researchgate.net
| Cheminformatics Application | Description | Relevance to this compound |
| Chemical Databases | Curation and storage of chemical information (structure, properties, activity). | This compound is indexed in databases like CTD and MNPDB, facilitating data accessibility. ebin.pubctdbase.orgctdbase.org |
| DOSY NMR & Dereplication | Using diffusion coefficients from NMR to predict molecular weight and identify known compounds in mixtures. | This compound was used as a model compound to develop predictive models for a natural product database (DEREP-NP). researchgate.netrsc.org |
| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | This approach highlighted compound classes like prunolides as potential SARS-CoV-2 inhibitors. acs.orgrsc.org |
| Molecular Networking | Visualizing MS/MS data to identify related compounds in complex mixtures. | Used to successfully isolate new analogues of the related rubrolide family, demonstrating its utility for prunolides. researchgate.net |
Future Directions and Research Perspectives for Prunolide C
Unexplored Biological Targets and Pathways
Initial research has identified Prunolide C's ability to interact with α-synuclein, a protein centrally implicated in Parkinson's disease. researchgate.netacs.org However, this compound itself has shown only weak activity in some assays, such as against the malaria parasite Plasmodium falciparum. researchgate.netacs.orghelsinki.firesearchgate.netresearchgate.net The related Prunolide B, however, displayed significant inhibitory activity against phosphorylated α-synuclein aggregate formation in a primary neuron model, suggesting the prunolide scaffold is a valuable starting point for neuroprotective drug discovery. acs.orghelsinki.fi Future research should aim to move beyond α-synuclein to identify other potential molecular targets and the signaling pathways through which prunolides exert their effects.
Potential avenues for investigation include:
Other Neurodegenerative Protein Aggregates: The machinery of protein misfolding and aggregation is common to several neurodegenerative diseases. The efficacy of the prunolide scaffold against α-synuclein suggests it may also modulate the aggregation of other amyloidogenic proteins, such as amyloid-beta and tau (implicated in Alzheimer's disease) or huntingtin (in Huntington's disease).
Neurotrophic Factor Signaling Pathways: The progression of Parkinson's disease involves the demise of dopamine (B1211576) neurons. researchgate.net Pathways that promote neuronal survival are of high interest. Investigating the effect of this compound on pathways like the Glial Cell Line-Derived Neurotrophic Factor (GDNF)/RET signaling cascade could reveal neuroprotective mechanisms beyond direct aggregation inhibition. researchgate.net
Inflammatory and Apoptotic Pathways: Chronic inflammation and apoptosis are key features of neurodegenerative pathologies. Natural products often exert their effects by modulating central signaling hubs like the PI3K-Akt (Phosphoinositide 3-kinase/Protein kinase B) and TNF (Tumor Necrosis Factor) pathways, which regulate these processes. nih.gov
Phospholipase C (PLC) Signaling: Activation of PLC signaling cascades has been linked to neurite outgrowth and is crucial for neuronal function and development. nih.gov Given the focus on neuronal protection, exploring whether this compound can modulate PLC and its downstream effectors like protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinases (CaMKs) is a logical next step. nih.gov
Table 1: Potential Unexplored Biological Targets and Pathways for this compound
| Category | Potential Target/Pathway | Rationale |
|---|---|---|
| Neurodegeneration | Amyloid-beta, Tau, Huntingtin | Common mechanism of protein aggregation with known target α-synuclein. |
| Neuroprotection | GDNF/RET Signaling | Promotes survival of dopamine neurons, relevant to Parkinson's disease. researchgate.net |
| Cell Survival/Inflammation | PI3K-Akt/TNF Pathways | Central regulators of inflammation and apoptosis, common targets for natural products. nih.gov |
| Neuronal Development | Phospholipase C (PLC) Cascade | Involved in neurite outgrowth and neuronal signaling. nih.gov |
Advanced Synthetic Methodologies for this compound and its Analogs
The structural complexity of this compound, characterized by its bis-spiroketal core, presents a significant synthetic challenge. While the initial isolation and characterization have been achieved, the development of efficient and flexible synthetic routes is paramount for producing sufficient quantities for in-depth biological studies and for generating a library of analogs for structure-activity relationship (SAR) studies.
A significant breakthrough has been the development of a highly efficient, four-step synthesis of the prunolide bis-spiroketal core starting from furan (B31954). uoc.gr The key step in this methodology is a singlet oxygen-orchestrated cascade sequence, which dramatically increases molecular complexity in a single pot. uoc.grresearchgate.netacs.org This represents a major advancement over more traditional, lengthy synthetic routes.
Future synthetic efforts should focus on:
Asymmetric and Stereoselective Synthesis: The discovery of naturally occurring analogs like cis-prunolide C underscores the importance of controlling stereochemistry. rsc.org Future methodologies must be able to selectively generate different stereoisomers to probe their differential biological activities.
Late-Stage Functionalization: Developing methods to modify the prunolide scaffold in the final steps of a synthesis would allow for the rapid creation of diverse analogs from a common intermediate. This would accelerate the exploration of the chemical space around the natural product.
One-Pot and Cascade Reactions: Expanding on the singlet oxygen cascade, the design of other multi-component or one-pot reactions can significantly improve synthetic efficiency, reduce waste, and lower costs associated with producing analogs. mdpi.com
Advanced Purification Techniques: The synthesis of complex analogs will require sophisticated purification strategies, such as preparative reversed-phase high-pressure liquid chromatography (RP HPLC), to isolate products with high purity. mdpi.com
Table 2: Comparison of Synthetic Approaches for the Prunolide Scaffold
| Feature | Traditional Multi-Step Synthesis | Advanced Cascade Synthesis | Future Goals |
|---|---|---|---|
| Starting Material | Complex precursors | Simple, readily available furans uoc.gr | Sustainable/renewable starting materials |
| Number of Steps | Often >10 steps | As few as 4 steps for the core uoc.gr | Further reduction in step count |
| Key Transformation | Sequential, individual reactions | Singlet oxygen-mediated cascade researchgate.netacs.org | Development of new cascade reactions |
| Stereocontrol | Often challenging | Can be substrate-controlled | Fully programmable stereoselectivity |
| Analog Generation | Requires de novo synthesis for each analog | Amenable to modification of initial substrates | Efficient late-stage functionalization |
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of this compound's biological effects, future research must move beyond single-target assays and embrace a systems-level perspective. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive map of the cellular response to this compound treatment. elifesciences.orgnih.govplos.org While no specific multi-omics studies have been published on this compound to date, their application holds immense potential.
Proteomics: This can be used to identify the direct binding partners of this compound in an unbiased manner, potentially revealing novel targets. Furthermore, quantitative proteomics can map the global changes in protein expression and post-translational modifications (e.g., phosphorylation) in cells treated with the compound, offering insights into the affected pathways. nih.gov A proteomics approach has already been used to identify aggregating proteins in organisms where prunolides were tested. researchgate.net
Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-Seq, researchers can determine how this compound modulates gene expression. This can reveal the upstream signaling pathways and transcription factors that are activated or repressed by the compound.
Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) in a biological system. Applying metabolomics to this compound-treated cells could uncover alterations in cellular metabolism, such as changes in energy production or lipid metabolism, providing a functional readout of the compound's activity.
Integrative Analysis: The true power of this approach lies in integrating data from all omics layers. nih.gov For instance, a change in the expression of a specific gene (transcriptomics) could be correlated with a change in its corresponding protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics), providing a cohesive and robust model of this compound's mechanism of action.
Table 3: Potential Applications of Multi-Omics in this compound Research
| Omics Technology | Key Question Addressed | Potential Outcome |
|---|---|---|
| Proteomics | What proteins does this compound directly bind to? How does it alter the cellular proteome? | Identification of novel molecular targets; mapping of perturbed signaling networks. nih.gov |
| Transcriptomics | Which genes are up- or down-regulated by this compound? | Understanding of upstream regulatory pathways and transcriptional responses. |
| Metabolomics | How does this compound affect the metabolic state of a cell? | Revealing functional impacts on cellular energy, biosynthesis, and stress responses. |
| Multi-Omics Integration | How do changes at the gene, protein, and metabolite levels correlate? | A comprehensive, systems-level understanding of the mechanism of action. plos.orgnih.gov |
Novel Computational Approaches and AI in this compound Discovery
The field of natural product discovery is being revolutionized by computational methods and artificial intelligence (AI). helmholtz-hips.dersc.orgjhidc.org These tools can accelerate research, reduce costs, and guide experimental work in a more targeted manner. frontiersin.org For a molecule like this compound, computational approaches offer several exciting future directions.
Target Prediction and De-orphanization: AI algorithms, trained on vast databases of known drug-target interactions, can predict potential biological targets for this compound based on its structure. nih.gov This can help prioritize experimental validation and rapidly identify novel mechanisms of action.
De Novo Design of Analogs: Generative AI models can design novel molecules from scratch. By providing the this compound scaffold as a starting point and defining desired properties (e.g., increased potency, better blood-brain barrier penetration), these models can propose new analog structures that are most likely to succeed, which can then be synthesized and tested.
Virtual Screening: Computational docking can simulate the binding of a library of this compound analogs to the three-dimensional structure of a target protein (like α-synuclein). This allows for the in-silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis. nih.gov
Advanced Structural and Data Analysis: Computational methods are already being used in conjunction with experimental techniques. For example, Diffusion-ordered spectroscopy (DOSY) NMR, combined with computational modeling, has been used to predict the molecular weight of compounds in mixtures, with this compound being part of the validation dataset for these models. rsc.orgresearchgate.net Furthermore, AI and machine learning can aid in the structural elucidation of new natural products by interpreting complex spectral data. rsc.org
Table 4: Computational and AI Applications in this compound Research
| Computational Approach | Specific Application for this compound | Expected Benefit |
|---|---|---|
| Machine Learning / AI | Predict novel biological targets based on chemical structure. | Rapidly generate new hypotheses for experimental testing. nih.gov |
| Generative AI | Design novel this compound analogs with optimized properties. | Focus synthetic chemistry efforts on the most promising candidates. |
| Molecular Docking | Virtually screen analogs against protein targets (e.g., α-synuclein). | Prioritize compounds for synthesis and biological assay. nih.gov |
| Cheminformatics | Analyze large datasets to guide bioactivity screening and dereplication. | Efficiently mine natural product libraries for related active compounds. mdpi.com |
| DOSY NMR Modeling | Aid in the identification and characterization of this compound and its analogs in complex mixtures. | Accelerate the dereplication process in natural product discovery. rsc.orgresearchgate.net |
Q & A
Basic: What spectroscopic methods are used to identify and characterize Prunolide C in natural extracts?
This compound (dihydro-5-pentyl-2(3H)-furanone) is typically identified using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For structural elucidation, 2D-NMR techniques like COSY, HSQC, and HMBC are critical to resolve stereochemistry and confirm the furanone backbone. High-resolution MS (HRMS) further validates molecular formulae. Researchers should cross-reference spectral data with existing databases or synthetic standards to minimize misidentification .
Basic: What are the standard protocols for synthesizing this compound in laboratory settings?
Synthesis often involves cyclization of 5-pentyl-dihydroxyfuran precursors under acidic or enzymatic catalysis. Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC.
- Yield optimization : Reaction parameters (temperature, solvent polarity) must be systematically varied.
- Validation : Compare synthesized compounds with natural isolates via NMR and MS .
Advanced: How can researchers resolve contradictory bioactivity data for this compound across different cell lines?
Contradictory results may stem from variations in cell culture conditions, assay sensitivity, or compound stability. Methodological approaches include:
- Dose-response standardization : Use IC₅₀/EC₅₀ curves with ≥3 biological replicates.
- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., serum concentration, incubation time).
- Comparative assays : Test this compound alongside positive/negative controls in parallel experiments .
Advanced: What experimental frameworks are recommended for investigating this compound’s mechanism of action in biochemical pathways?
Adopt the PICOT framework to structure hypotheses:
- Population (P) : Target cells or enzymes (e.g., cancer cell lines, cytochrome P450).
- Intervention (I) : this compound exposure (dosage, duration).
- Comparison (C) : Untreated controls or known inhibitors.
- Outcome (O) : Quantitative metrics (e.g., apoptosis rate, enzyme inhibition).
- Time (T) : Temporal effects (acute vs. chronic exposure).
Pair this with transcriptomic/proteomic profiling to map pathway interactions .
Advanced: Which advanced structural analysis techniques are suitable for studying this compound’s stereoisomerism?
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Circular dichroism (CD) : Correlate optical activity with stereoisomer purity.
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).
Statistical validation (e.g., RSD <5%) ensures reproducibility .
Basic: How should researchers design a pilot study to assess this compound’s cytotoxicity?
- Cell lines : Use ≥2 distinct lineages (e.g., HeLa, HEK293) to assess specificity.
- Assays : MTT or resazurin-based viability assays with triplicate wells.
- Controls : Include vehicle (e.g., DMSO) and a reference drug (e.g., doxorubicin).
- Data normalization : Express results as % viability relative to untreated cells .
Advanced: What methodologies validate this compound’s stability under varying physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and quantify degradation via HPLC-UV.
- Thermal stability : Use accelerated stability studies (40°C, 75% RH) over 1–4 weeks.
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated breakdown .
Advanced: How can contradictory pharmacokinetic data for this compound in animal models be addressed?
- Interspecies variability : Compare absorption/distribution in ≥2 models (e.g., murine vs. primate).
- Analytical validation : Ensure LC-MS/MS methods meet FDA bioanalytical guidelines (precision, accuracy ±15%).
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to resolve excretion discrepancies .
Basic: What are the best practices for isolating this compound from plant matrices?
- Extraction : Soxhlet extraction with ethanol or supercritical CO₂.
- Fractionation : Liquid-liquid partitioning (water:ethyl acetate).
- Metabolite tracking : TLC with vanillin-H₂SO₄ spray for furanone detection .
Advanced: How can researchers evaluate this compound’s synergistic effects with other bioactive compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
